

AS-041164: A Profile of a Selective PI3Ky Inhibitor

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Compound of Interest

Compound Name: AS-041164

Cat. No.: B10767956

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of **AS-041164**, a potent and selective inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3K). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathway to offer a comprehensive resource for researchers in pharmacology and drug discovery.

Quantitative Selectivity Profile

AS-041164 demonstrates notable selectivity for PI3Ky over other Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.

Kinase Target	IC50 (nM)
PI3Ky	70
PI3K α	240
PI3K β	1450
PI3K δ	1700

Data compiled from multiple sources. Actual values may vary depending on assay conditions.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Furthermore, broader kinase screening has revealed that **AS-041164** exhibits minimal activity against a panel of 38 other common kinases when tested at a concentration of 1.0 μM , underscoring its specific inhibitory action.[\[2\]](#)[\[6\]](#)

Experimental Protocols

The determination of the IC₅₀ values for **AS-041164** is typically achieved through in vitro kinase assays. While the specific protocol used for **AS-041164** is not publicly detailed, a representative methodology based on established practices for PI3K inhibitors is outlined below.

In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay quantifies the enzymatic activity of PI3K isoforms by measuring the incorporation of radioactive phosphate into a lipid substrate. A reduction in this incorporation in the presence of an inhibitor is indicative of its inhibitory potency.

Materials and Reagents:

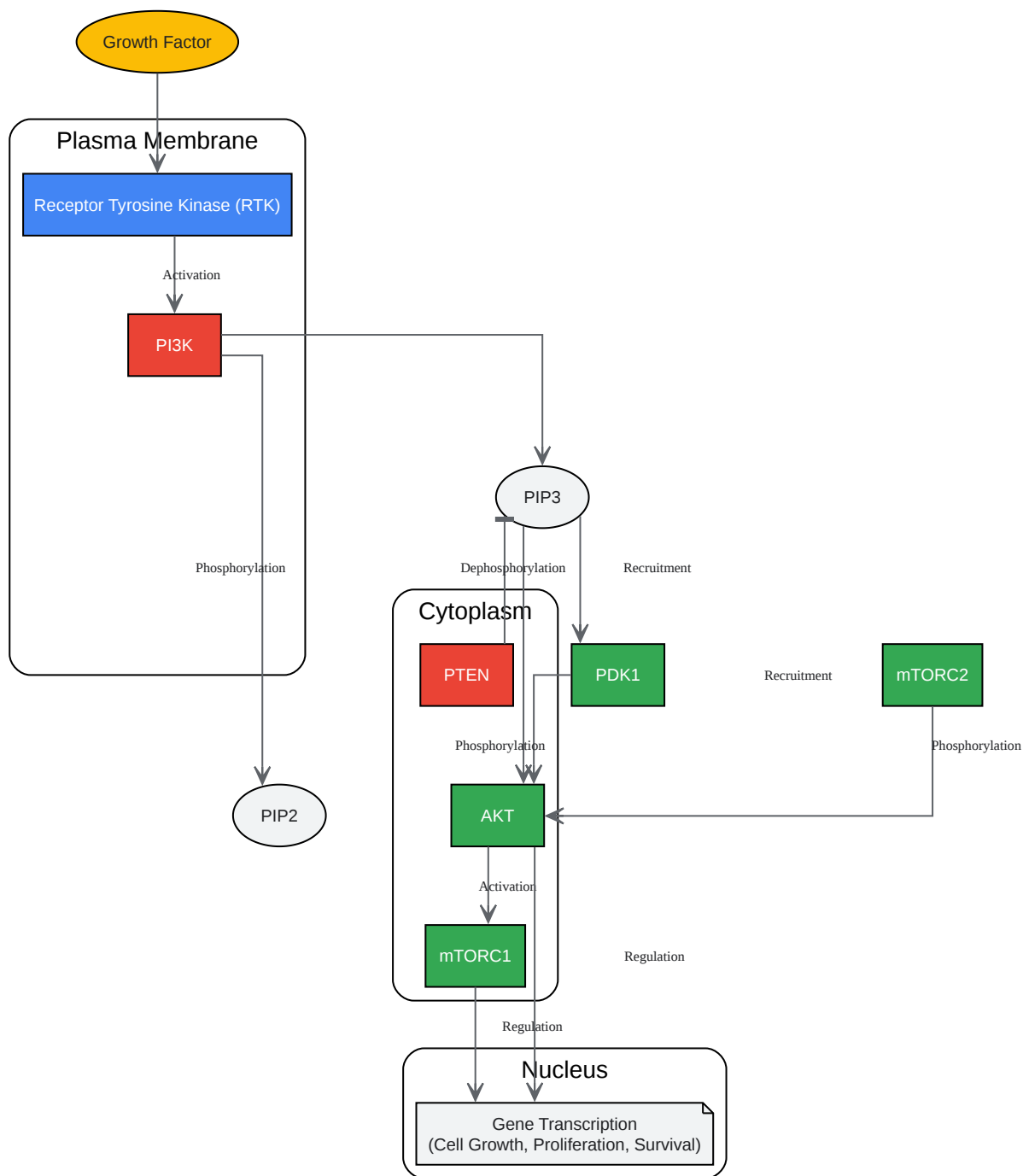
- Recombinant human PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 γ , p110 δ /p85 α)
- Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP₂)
- Radioactive ATP: [γ -³²P]ATP
- Non-radioactive ATP
- **AS-041164** (or other test inhibitor)
- Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT)
- Stop solution (e.g., 1M HCl)
- Scintillation cocktail

Procedure:

- **Compound Preparation:** A serial dilution of **AS-041164** is prepared in a suitable solvent, typically DMSO.
- **Reaction Setup:** Purified recombinant PI3K isoforms are incubated with the lipid substrate (PIP2), a mixture of non-radioactive ATP and [γ - 32 P]ATP, and varying concentrations of **AS-041164** in the kinase reaction buffer.
- **Reaction Incubation:** The kinase reactions are typically carried out at room temperature for a defined period, for example, 15 to 60 minutes.
- **Reaction Termination:** The reaction is stopped by the addition of a strong acid, such as 1M HCl.
- **Quantification:** The amount of radioactive phosphate incorporated into the lipid substrate is measured using a scintillation counter.
- **Data Analysis:** The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is then determined by fitting the data to a sigmoidal dose-response curve.

PI3Ky Signaling Pathway

PI3Ky is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The following diagram illustrates the core components and interactions within this pathway.



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Caption: Simplified PI3K/AKT/mTOR signaling pathway.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
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